![molecular formula C21H24BrN3O3 B1377826 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide CAS No. 1427986-92-2](/img/structure/B1377826.png)
4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Pharmacokinetics Modulation
The piperidine moiety within the compound is known for its ability to enhance the pharmacokinetic properties of drugs. This includes improvements in absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals . The compound could be used to modify existing drugs to improve their efficacy and reduce side effects.
Antibacterial Activity
Compounds with a piperazine or piperidine ring, similar to the one present in our compound of interest, have shown promising antibacterial activity. This suggests potential use in the development of new antibacterial agents, especially in the face of rising antibiotic resistance .
Neurodegenerative Disease Treatment
The structural similarity to compounds active against Parkinson’s and Alzheimer’s disease indicates that this compound could be investigated for its efficacy in treating these neurodegenerative conditions. Research could focus on its ability to cross the blood-brain barrier and its interaction with relevant neural pathways .
Antitumor Applications
Piperidine derivatives are often explored for their antitumor properties. The compound could be part of studies aiming to discover new chemotherapeutic agents, possibly targeting specific types of cancer cells with minimal impact on healthy tissues .
Antipsychotic and Antidepressant Drugs
Given the piperidine ring’s prevalence in antipsychotic and antidepressant drugs, there’s potential for this compound to act on central nervous system receptors. It could contribute to the development of new treatments for mental health disorders .
Agrochemical Development
The structural features of this compound suggest possible applications in agrochemicals. It could be used to synthesize new pesticides or herbicides, contributing to more efficient and possibly safer agricultural practices .
Mecanismo De Acción
Target of Action
The compound “4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide” is a piperidine derivative . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of the piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives have been shown to have a range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Propiedades
IUPAC Name |
4-[2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c22-17-5-1-15(2-6-17)13-25-11-9-18(10-12-25)24-20(26)14-28-19-7-3-16(4-8-19)21(23)27/h1-8,18H,9-14H2,(H2,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYDLCZCAYBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

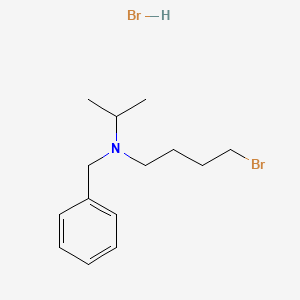
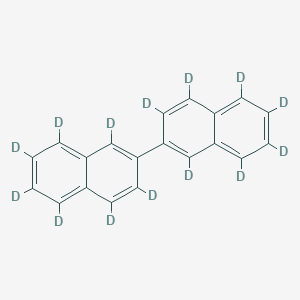
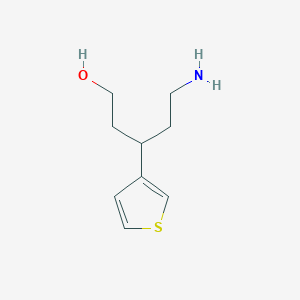
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)


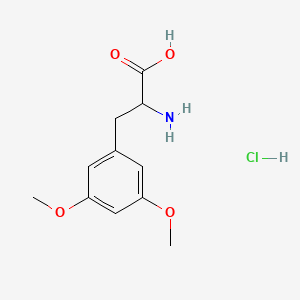
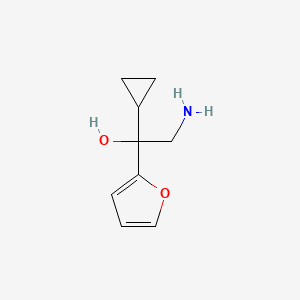
methanol](/img/structure/B1377757.png)


methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)